molecular formula C7H12O4 B154256 1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) CAS No. 126637-78-3

1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)

Cat. No. B154256
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-RFZPGFLSSA-N
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Description

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound that belongs to the family of dioxolanes. It is commonly referred to as DCTA and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

DCTA has been studied extensively for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including chiral ligands, which have potential applications in asymmetric catalysis. Additionally, DCTA has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-viral drugs.

Mechanism Of Action

The mechanism of action of DCTA is not well understood, although it is believed to act as a chiral auxiliary in asymmetric catalysis. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

DCTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-viral, and anti-inflammatory effects. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DCTA has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in asymmetric catalysis and the synthesis of biologically active compounds. However, DCTA also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of DCTA, including the development of new synthetic methods for its production, the identification of new applications for DCTA in scientific research, and the study of its mechanism of action. Additionally, further research is needed to explore the potential applications of DCTA in the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI))-(9CI) is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DCTA in scientific research and the treatment of various diseases.

properties

CAS RN

126637-78-3

Product Name

1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

HNLGBHQJNORDKW-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O

SMILES

CC1C(OC(O1)(C)C)C(=O)O

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O

synonyms

1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1 mL) in tetrahydrofuran (10 mL) was added 1N aqueous lithium hydroxide (10 mL) and the mixture was stirred at room temperature for an hour. The reaction mixture was poured into iced 10% citric acid, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (425 mg) having the following physical data.
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10 mL
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